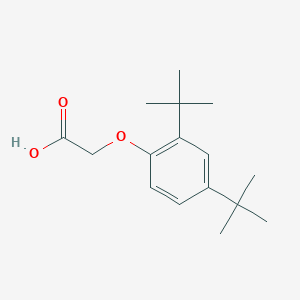

(2,4-Di-tert-butylphenoxy)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butyl groups and phenolic precursors. For example, the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid was achieved by bromination of 2,6-di-tert-butyl-4-methylphenol followed by oxidation . This method could potentially be adapted for the synthesis of (2,4-Di-tert-butylphenoxy)acetic acid by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of di-tert-butylphosphinic acid was determined using single-crystal x-ray methods, revealing a dimeric structure with a centrosymmetric configuration . While this compound is not the same as (2,4-Di-tert-butylphenoxy)acetic acid, the study of its structure provides insights into how tert-butyl groups can influence the overall conformation and stability of a molecule.

Chemical Reactions Analysis

The electrochemical oxidation of phenolic compounds with tert-butyl groups has been studied extensively. For instance, the oxidation of 2,6-di-tert-butyl-4-isopropylphenol leads to various products derived from phenoxy radicals or phenoxonium ions . Similarly, the oxidation of 2,4,6-tri-tert-butylphenol produces a phenoxonium ion which can undergo further reactions . These studies suggest that (2,4-Di-tert-butylphenoxy)acetic acid could also undergo electrochemical oxidation, leading to interesting reaction pathways and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to (2,4-Di-tert-butylphenoxy)acetic acid can be inferred from the behavior of tert-butylphenols during electrochemical oxidation. The ease of oxidation and the stability of the resulting radicals or ions are influenced by the presence of tert-butyl groups and the solvent used . These findings can help predict the reactivity and stability of (2,4-Di-tert-butylphenoxy)acetic acid under various conditions.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound (2,4-Di-tert-butylphenoxy)acetic acid, while not directly studied, is related to chemicals that have been the subject of various research efforts focused on synthesis and characterization. For instance, studies have explored the synthesis of related compounds such as 3,5-Di-tert-butyl-4-hydroxybenzoic acid through chemical transformations involving tert-butylphenol derivatives. These processes highlight the chemical flexibility and potential utility of tert-butylphenol derivatives in synthetic chemistry, suggesting avenues for the synthesis and modification of (2,4-Di-tert-butylphenoxy)acetic acid for various applications (Lai Yi, 2003).

Antioxidant Properties and Biological Activities

Research on metal complexes with functionalized ligands containing antioxidant moieties, such as 2,6-di-tert-butylphenol, has shown significant antioxidant activity. These studies suggest the potential of incorporating (2,4-Di-tert-butylphenoxy)acetic acid into metal complexes for biological studies, given its structural similarity to known antioxidant compounds. The antioxidant properties of these complexes have been explored through various assays, revealing their capacity to scavenge reactive oxygen species and inhibit enzymatic reactions involved in oxidative stress (E. Milaeva et al., 2013).

Environmental Applications

The degradation of related phenoxy acetic acids in environmental applications, such as the advanced oxidation processes for the treatment of herbicide-contaminated water, has been investigated. This research indicates the potential for (2,4-Di-tert-butylphenoxy)acetic acid to be involved in environmental remediation efforts, especially in the degradation of persistent organic pollutants. The optimization of conditions for effective degradation highlights the compound's relevance to environmental chemistry and engineering (J. Mehralipour, M. Kermani, 2021).

Catalysis and Material Science

Studies on the alkylation reactions of phenol with tert-butyl alcohol, facilitated by novel catalysts, shed light on the potential catalytic applications of (2,4-Di-tert-butylphenoxy)acetic acid and its derivatives. These findings demonstrate the utility of tert-butylphenol derivatives in catalyzing key chemical reactions, suggesting that similar compounds could be explored for their catalytic properties in organic synthesis and material science applications (De-Long Zhang et al., 2022).

Safety And Hazards

“(2,4-Di-tert-butylphenoxy)acetic acid” is labeled with the GHS07 pictogram, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .

Propiedades

IUPAC Name |

2-(2,4-ditert-butylphenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-15(2,3)11-7-8-13(19-10-14(17)18)12(9-11)16(4,5)6/h7-9H,10H2,1-6H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEWJHKMOWKCFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Di-tert-butylphenoxy)acetic acid | |

CAS RN |

18327-79-2 |

Source

|

| Record name | 2-[2,4-Bis(1,1-dimethylethyl)phenoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18327-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate](/img/structure/B94868.png)